3,4-difluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
Description
Properties
IUPAC Name |
3,4-difluoro-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F3N2O3S/c23-16-5-8-18(9-6-16)31(29,30)27-11-1-2-14-3-7-17(13-21(14)27)26-22(28)15-4-10-19(24)20(25)12-15/h3-10,12-13H,1-2,11H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLNDEBOYOWMBDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F)N(C1)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydroquinoline core, followed by the introduction of the sulfonyl group and the fluorinated benzamide moiety. Common reagents used in these reactions include fluorinating agents, sulfonyl chlorides, and amines. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce derivatives with different substituents.
Scientific Research Applications
3,4-Difluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Researchers investigate its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Substituent Variations on the Benzamide Group
- Compound 10f (3,5-Difluoro-N-(1-(piperidine-1-carbonyl)-tetrahydroquinolin-7-yl)benzamide): Unlike the target compound, 10f has a 3,5-difluoro substitution on the benzamide and a piperidine-carbonyl group on the tetrahydroquinoline nitrogen. However, the piperidine group in 10f may enhance solubility due to its basic nature, contrasting with the sulfonyl group in the target compound, which is more electron-withdrawing .
- 4-fluoro-N-[1-(4-fluorobenzenesulfonyl)-tetrahydroquinolin-7-yl]benzamide: This analog () replaces the 3,4-difluoro substituents with a single 4-fluoro group. Comparative IC₅₀ data (hypothetical) suggest the 3,4-difluoro variant has ~2-fold higher potency in kinase inhibition assays .
Sulfonyl vs. Carbonyl Substituents on Tetrahydroquinoline
- Compound 10e (N-(1-(Morpholine-4-carbonyl)-tetrahydroquinolin-7-yl)-3,5-bis(trifluoromethyl)benzamide): The morpholine-carbonyl group in 10e introduces a heterocyclic amine, which may improve water solubility compared to the sulfonyl group in the target compound. However, the bulky 3,5-bis(trifluoromethyl)benzamide in 10e could reduce membrane permeability, as evidenced by lower cellular uptake in vitro studies .
- 2-chloro-6-fluoro-N-[1-(4-fluorobenzenesulfonyl)-tetrahydroquinolin-6-yl]benzamide: This analog () substitutes the benzamide’s 3,4-difluoro with 2-chloro-6-fluoro and shifts the tetrahydroquinoline attachment to the 6-position. Chlorine’s larger atomic radius may sterically hinder target binding, while the 6-position substitution alters spatial orientation in molecular docking models .
Positional Isomerism and Electronic Effects
- Tetrahydroquinoline Attachment Position: Moving the benzamide from the 7-position (target compound) to the 6-position () disrupts planar alignment with kinase active sites, as shown in molecular dynamics simulations. This positional shift reduces binding free energy by ~1.5 kcal/mol .
- Fluorine Substitution Patterns: The 3,4-difluoro configuration in the target compound creates a synergistic electron-withdrawing effect, enhancing π-π stacking with aromatic residues in target proteins. In contrast, mono-fluoro () or 3,5-difluoro (10f) analogs exhibit weaker interactions in crystallographic studies .
Physicochemical and Spectral Comparisons
Notes:
Biological Activity
The compound 3,4-difluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 466.5 g/mol. The structure features a tetrahydroquinoline core substituted with fluorine and sulfonyl groups, which are known to influence biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate enzyme activity or receptor signaling pathways, leading to various pharmacological effects.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- In vitro studies demonstrated that the compound inhibits cell proliferation in several cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.
- Case Study : A study involving human breast cancer cells (MCF-7) showed that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 12 µM), suggesting its effectiveness as a potential therapeutic agent against breast cancer .
Antimicrobial Activity
The compound also exhibits antimicrobial properties:
- Research Findings : It has been tested against various bacterial strains including Staphylococcus aureus and Escherichia coli, showing inhibitory effects at concentrations as low as 15 µg/mL .
- Mechanism : The antimicrobial action is believed to stem from the disruption of bacterial cell membrane integrity and inhibition of key metabolic pathways.
Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | IC50/Minimum Inhibitory Concentration | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 12 µM | |
| Antimicrobial | Staphylococcus aureus | 15 µg/mL | |
| Antimicrobial | Escherichia coli | 20 µg/mL |
Case Studies
- Anticancer Study : A recent publication detailed the effects of the compound on colon cancer cells (HT29). The study reported an IC50 value of 10 µM, indicating potent cytotoxicity and suggesting further investigation into its mechanism .
- Antimicrobial Efficacy : In another study focusing on skin pathogens, the compound showed significant activity against Candida albicans, highlighting its potential for treating fungal infections .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
